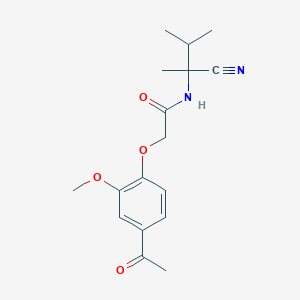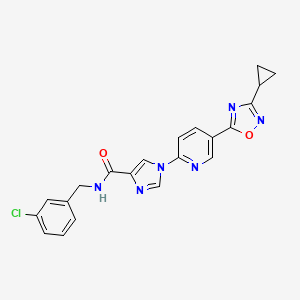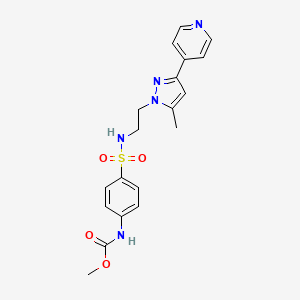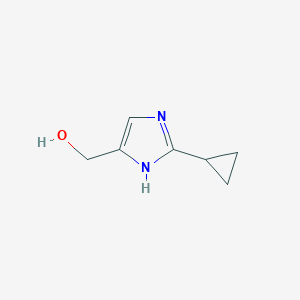
2-(4-acetyl-2-methoxyphenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-acetyl-2-methoxyphenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide, also known as ACPA, is a chemical compound that belongs to the family of CB1 cannabinoid receptor agonists. ACPA has been extensively studied for its potential therapeutic applications in the fields of neuroscience and pharmacology.
Wissenschaftliche Forschungsanwendungen
2-(4-acetyl-2-methoxyphenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide has been extensively studied for its potential therapeutic applications in the fields of neuroscience and pharmacology. 2-(4-acetyl-2-methoxyphenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide has been shown to have a high affinity for the CB1 cannabinoid receptor, which is mainly expressed in the central nervous system. 2-(4-acetyl-2-methoxyphenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide has been used as a tool compound to study the physiological and behavioral effects of CB1 receptor activation.
Wirkmechanismus
2-(4-acetyl-2-methoxyphenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide acts as a potent and selective agonist of the CB1 cannabinoid receptor. CB1 receptors are G protein-coupled receptors that are mainly expressed in the central nervous system. Activation of CB1 receptors by 2-(4-acetyl-2-methoxyphenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide leads to the inhibition of neurotransmitter release, resulting in the modulation of various physiological functions such as pain perception, appetite, and memory.
Biochemical and Physiological Effects:
2-(4-acetyl-2-methoxyphenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide has been shown to have a variety of biochemical and physiological effects. In animal studies, 2-(4-acetyl-2-methoxyphenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide has been shown to reduce pain perception, increase appetite, and improve memory. 2-(4-acetyl-2-methoxyphenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide has also been shown to have anti-inflammatory properties and may have potential therapeutic applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-acetyl-2-methoxyphenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide has several advantages as a tool compound for studying the physiological and behavioral effects of CB1 receptor activation. 2-(4-acetyl-2-methoxyphenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide is highly selective for the CB1 receptor and has a long-lasting effect. 2-(4-acetyl-2-methoxyphenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide is also stable in solution and can be easily administered to animals. However, one limitation of 2-(4-acetyl-2-methoxyphenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide is that it is not orally bioavailable and must be administered through injection.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-acetyl-2-methoxyphenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide. One area of research is the potential therapeutic applications of 2-(4-acetyl-2-methoxyphenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide in the treatment of inflammatory diseases. Another area of research is the development of novel CB1 receptor agonists with improved pharmacokinetic properties. Additionally, the role of CB1 receptor activation in the regulation of immune function and metabolism is an area of active research.
Synthesemethoden
The synthesis of 2-(4-acetyl-2-methoxyphenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide involves the reaction of 4-acetyl-2-methoxyphenol with 1-cyano-1,2-dimethylpropylamine in the presence of acetic anhydride and triethylamine. The resulting intermediate is then reacted with acetic anhydride and acetic acid to produce the final product. The purity of 2-(4-acetyl-2-methoxyphenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide can be improved by recrystallization from ethanol.
Eigenschaften
IUPAC Name |
2-(4-acetyl-2-methoxyphenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-11(2)17(4,10-18)19-16(21)9-23-14-7-6-13(12(3)20)8-15(14)22-5/h6-8,11H,9H2,1-5H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKXYHJANQEEIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)COC1=C(C=C(C=C1)C(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-acetyl-2-methoxyphenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(4-chlorophenyl)-3-(2-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2742403.png)
![2-(4-chlorophenyl)-5-(4-methoxyphenyl)-3-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2742404.png)
![Methyl 4,5-dimethyl-2-(4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)thiophene-3-carboxylate](/img/structure/B2742405.png)
![Tert-butyl 4-amino-1-methyl-1,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B2742406.png)

![N-(2-ethyl-6-methylphenyl)-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide](/img/structure/B2742409.png)

![2-[3-(Trifluoromethyl)phenyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B2742414.png)



![1-[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl]-4-hydroxypiperidine-4-carboxamide](/img/structure/B2742419.png)
![4-[(morpholinoamino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2742420.png)
